N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-nitrobenzamide

Dopamine Receptor Pharmacology Structure-Activity Relationship Arylpiperazine Benzamide

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-nitrobenzamide (CAS 1049371-74-5, molecular formula C₁₉H₂₁ClN₄O₃, MW 388.85 g/mol) belongs to the arylpiperazine benzamide class of dopamine receptor ligands. The compound features an ethylene linker between the 4-(4-chlorophenyl)piperazine core and a 2-nitrobenzamide terminal group.

Molecular Formula C19H21ClN4O3
Molecular Weight 388.85
CAS No. 1049371-74-5
Cat. No. B2890057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-nitrobenzamide
CAS1049371-74-5
Molecular FormulaC19H21ClN4O3
Molecular Weight388.85
Structural Identifiers
SMILESC1CN(CCN1CCNC(=O)C2=CC=CC=C2[N+](=O)[O-])C3=CC=C(C=C3)Cl
InChIInChI=1S/C19H21ClN4O3/c20-15-5-7-16(8-6-15)23-13-11-22(12-14-23)10-9-21-19(25)17-3-1-2-4-18(17)24(26)27/h1-8H,9-14H2,(H,21,25)
InChIKeyZPBQFPLFMPPFFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl)-2-nitrobenzamide (CAS 1049371-74-5) – A Structurally Differentiated Arylpiperazine Benzamide for CNS Receptor Profiling


N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-nitrobenzamide (CAS 1049371-74-5, molecular formula C₁₉H₂₁ClN₄O₃, MW 388.85 g/mol) belongs to the arylpiperazine benzamide class of dopamine receptor ligands . The compound features an ethylene linker between the 4-(4-chlorophenyl)piperazine core and a 2-nitrobenzamide terminal group. This structural scaffold is closely related to well-characterized dopamine D4 receptor ligands, exemplified by the 3-methoxybenzamide analog (PB12/compound 17) . The 2-nitro substitution distinguishes this compound from the more extensively studied 3-methoxy congener, creating a distinct hydrogen-bond acceptor profile and differential electron density distribution on the benzamide ring. Vendors typically supply this compound at ≥95% purity for research use .

Why N-(2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl)-2-nitrobenzamide Cannot Be Interchanged with Its 3-Methoxy or Unsubstituted Benzamide Analogs


The arylpiperazine benzamide scaffold is exquisitely sensitive to the nature and position of substituents on the terminal benzamide ring . The well-known 3-methoxybenzamide analog (PB12, compound 17) achieves exceptional dopamine D4 receptor affinity (IC₅₀ = 0.057 nM) with >10,000-fold selectivity over D2 receptors . Replacement of the 3-methoxy group with a 2-nitro substituent fundamentally alters the electronic character of the aromatic ring—introducing a strong electron-withdrawing group in an ortho position—which modulates both receptor binding affinity and selectivity profile. Furthermore, linker length is a critical determinant of dopamine receptor subtype selectivity: the ethylene linker in this compound favors D4 affinity, whereas elongation to a butylene linker shifts selectivity toward the D3 subtype . These structure-activity relationships mean that generic substitution with a different benzamide derivative would yield a compound with a non-equivalent pharmacological fingerprint, compromising experimental reproducibility and procurement relevance.

Product-Specific Quantitative Evidence Guide for N-(2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl)-2-nitrobenzamide (CAS 1049371-74-5)


Evidence_Item_1: Ortho-Nitro Substitution Profoundly Alters Benzamide Ring Electronics Relative to 3-Methoxy Analog (PB12)

The 2-nitro group in this compound introduces a strong electron-withdrawing substituent (Hammett σₘ = 0.71 for NO₂) ortho to the amide linkage, in contrast to the electron-donating 3-methoxy group (σₘ = 0.12) in PB12 . This electronic difference is expected to significantly modulate the benzamide ring's interaction with the dopamine D4 receptor binding pocket. In the parent series, the 3-methoxybenzamide analog PB12 achieves an IC₅₀ of 0.057 nM at D4 with >10,000-fold selectivity over D2, while unsubstituted benzamide analogs in the same series display substantially reduced D4 affinity . The 2-nitro derivative's altered hydrogen-bond acceptor capability (nitro oxygen vs. methoxy oxygen) and distinct dipole moment orientation are predicted to produce a unique D4/D2 selectivity fingerprint divergent from both the 3-methoxy and unsubstituted comparators.

Dopamine Receptor Pharmacology Structure-Activity Relationship Arylpiperazine Benzamide

Evidence_Item_2: Ethylene Linker Dictates Dopamine D4 Preferential Binding Over D3—Class-Level Trend Confirmed by Systematic SAR

The ethylene (–CH₂CH₂–) linker that separates the piperazine nitrogen from the benzamide carbonyl in this compound is a crucial determinant of dopamine receptor subtype preference. In a systematic SAR study by Leopoldo et al. (2002), the PB12 lead compound bearing an ethylene linker displayed potent and selective D4 receptor binding (Ki for D4 typically in the low nanomolar range), whereas elongation to a butylene linker produced compounds with substantially increased D3 receptor affinity and decreased D4 affinity . Specifically, compounds 18–26 in that study (butylene-linked analogs of ethylene-linked parents) showed this shift in subtype selectivity. This SAR rule has been further validated in multiple arylpiperazine benzamide series . The target compound, bearing the ethylene linker, is therefore expected to maintain preferential D4 receptor engagement, in contrast to butylene-linked analogs that favor D3, providing a clear basis for selecting this specific linker length for D4-focused experimental protocols.

Dopamine Receptor Subtype Selectivity Linker Length SAR Arylpiperazine Pharmacophore

Evidence_Item_3: 4-Chlorophenyl Piperazine Pharmacophore Provides a Defined Dopamine Receptor Affinity Baseline Distinct from Non-Halogenated or Heteroaryl Piperazines

The 4-chlorophenyl substitution on the piperazine ring constitutes the established pharmacophore for dopamine D4 receptor binding within this series. In the pioneering SAR study by Perrone et al. (1998), the 4-chlorophenyl-substituted piperazine benzamide PB12 (IC₅₀ = 0.057 nM at D4) displayed significantly higher D4 affinity compared to several analogs bearing different aryl groups on the piperazine . Replacement of the 4-chlorophenyl with a 2-methoxyphenyl group results in a D3-preferring compound (Ki = 145 nM at D3 for compound 6 in Leopoldo 2002) , while 2,3-dichlorophenyl substitution yields moderate D3 affinity (Ki = 31 nM, compound 13) . These data indicate that the 4-chlorophenyl motif is an essential contributor to D4 receptor engagement, and its presence in the target compound anchors the expected D4-active profile, differentiating it from 2-methoxyphenyl- or 2,3-dichlorophenyl-piperazine analogs that redirect binding toward D3 or other receptors.

Dopamine D4 Receptor Arylpiperazine Pharmacophore Halogen Substitution SAR

Evidence_Item_4: 2-Nitrobenzamide Moiety Provides Unique Physicochemical Signature (ClogP, PSA) Differentiating It from 3-Methoxy and 4-Nitro Positional Isomers

The 2-nitrobenzamide terminal group confers distinct calculated physicochemical properties compared to isomeric or analog benzamide derivatives. Using standard in silico prediction tools, the topological polar surface area (TPSA) of the 2-nitrobenzamide fragment is elevated due to the two nitro oxygen atoms (each contributing ~17 Ų), yielding a TPSA of approximately 104 Ų for the complete molecule, compared to ~85 Ų for the 3-methoxy analog . The calculated partition coefficient (ClogP) of the 2-nitro compound is estimated at approximately 3.0–3.2, which is 0.3–0.5 log units lower than the 3-methoxy analog (ClogP ~3.5) due to the polar nitro group . These differences directly impact membrane permeability, CNS penetration potential, and solubility, making the 2-nitro derivative a distinct physicochemical entity that cannot be considered interchangeable with other benzamide-substituted analogs in assays where drug-like properties (e.g., BBB penetration, aqueous solubility) are experimental variables.

Physicochemical Properties Lipophilicity Polar Surface Area

Evidence_Item_5: Ortho-Nitrobenzamide Is Distinguished from Meta- and Para-Nitro Isomers by Intramolecular Hydrogen Bonding and Distinct Conformational Preferences

The 2-nitro group positioned ortho to the benzamide carbonyl creates the possibility of an intramolecular hydrogen bond between the nitro oxygen and the amide N–H, an interaction that is geometrically impossible in the 3-nitro (meta) or 4-nitro (para) positional isomers . Structural studies on N-phenyl-2-nitrobenzamide confirm a strong intramolecular N–H···O(nitro) hydrogen bond (H···O distance ~1.99 Å, N–H···O angle ~167°) that constrains the amide conformation . This conformational restriction is absent in the 3-nitro and 4-nitro isomers, which adopt different low-energy conformations. Such conformational pre-organization can directly affect how the benzamide moiety is presented to the receptor binding pocket, leading to distinct structure-activity relationships for each positional isomer. For procurement, this means that a 3-nitro or 4-nitro analog is not a valid substitute for the 2-nitro compound, as the conformational ensemble differs fundamentally.

Nitrobenzamide Conformation Intramolecular Hydrogen Bonding Positional Isomer Differentiation

Recommended Research and Industrial Application Scenarios for N-(2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl)-2-nitrobenzamide (CAS 1049371-74-5)


Dopamine D4 Receptor Subtype Selectivity Profiling Studies Requiring an Ethylene-Linked 4-Chlorophenylpiperazine Scaffold with a Non-Methoxy Benzamide Cap

For laboratories conducting dopamine receptor subtype selectivity panels, this compound offers a D4-preferring pharmacophore (4-chlorophenylpiperazine with ethylene linker) paired with a 2-nitrobenzamide cap that provides a distinct electronic and conformational profile relative to the widely used 3-methoxy standard (PB12; IC₅₀ = 0.057 nM at D4, >10,000-fold D4/D2 selectivity) . This enables the exploration of how benzamide ring electronics modulate D4 affinity and selectivity in a head-to-head comparative framework, potentially revealing structure-selectivity relationships that are obscured when only methoxy-substituted analogs are tested.

Structure-Activity Relationship (SAR) Expansion of Arylpiperazine Benzamide Ligands: Probing the Ortho-Substituent Effect on Receptor Binding

The established SAR of ethylene-linked 4-chlorophenylpiperazine benzamides demonstrates that 3-methoxy substitution yields potent and selective D4 ligands, while butylene linker elongation and N-aryl substitution changes redirect binding to D3 . The 2-nitrobenzamide variant fills a critical gap in this SAR matrix by introducing a strong ortho electron-withdrawing group. Its inclusion in a SAR panel alongside the 3-methoxy, 4-nitro, and unsubstituted benzamide analogs enables a comprehensive analysis of the electronic, steric, and conformational determinants of receptor subtype selectivity, directly informing lead optimization programs for CNS disorders.

Conformational Analysis Studies Exploiting the Intramolecular Hydrogen Bond of the 2-Nitrobenzamide Motif

The 2-nitrobenzamide moiety of this compound forms a strong intramolecular N–H···O(nitro) hydrogen bond (crystallographic H···O distance ~1.99 Å) that pre-organizes the amide conformation . This property makes the compound a useful probe for investigating the role of ligand conformational pre-organization in receptor binding kinetics and thermodynamics. Comparative biophysical studies with the 3-nitro and 4-nitro positional isomers—which lack this intramolecular hydrogen bond—can isolate the contribution of conformational constraint to binding affinity, an approach with direct implications for structure-based drug design.

Physicochemical Differentiation Studies: CNS vs. Peripheral Targeting Based on TPSA and Lipophilicity Tuning

With an elevated topological polar surface area (TPSA ≈ 104 Ų) relative to the 3-methoxy analog (TPSA ≈ 85 Ų) and a lower ClogP (≈3.0 vs. ≈3.5), the 2-nitrobenzamide derivative occupies a distinct region of CNS drug-likeness space . This makes it a strategic choice for experiments where reduced passive blood-brain barrier penetration is desired (e.g., targeting peripheral dopamine receptors, or assessing the CNS-permeability threshold in a matched molecular pair analysis). Pairing this compound with its 3-methoxy counterpart in parallel pharmacokinetic assays can quantify the impact of nitro-for-methoxy substitution on brain-to-plasma concentration ratios.

Quote Request

Request a Quote for N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.